OPC-28326

説明

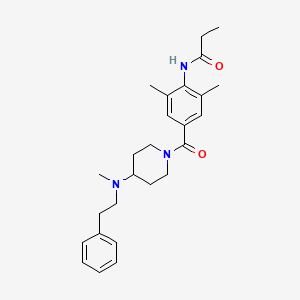

Structure

3D Structure

特性

IUPAC Name |

N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESKMDLUOAVUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-17-7 | |

| Record name | OPC-28326 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167626177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPC-28326 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QB6Y63UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

OPC-28326: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-28326, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel, selective peripheral vasodilator.[1] Its primary mechanism of action is as a potent antagonist of α2-adrenergic receptors, with a notable selectivity for the α2C subtype.[2][3] This selectivity is thought to contribute to its unique pharmacological profile, characterized by a pronounced increase in femoral artery blood flow with minimal impact on systemic blood pressure and heart rate.[1] Beyond its vasodilatory effects, this compound has also been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic need for a selective peripheral vasodilator for conditions such as peripheral vascular disease and Raynaud's syndrome. The rationale was to develop a compound that could increase blood flow to the extremities without causing significant systemic cardiovascular side effects. The α2-adrenergic receptors, particularly the α2C subtype, which are expressed in the vascular tissues of skeletal muscle, were identified as a promising target.[2] By selectively antagonizing these receptors, it was hypothesized that localized vasodilation could be achieved.

While a detailed, step-by-step account of the initial screening and lead optimization process for this compound is not publicly available, a general workflow for the discovery of a selective α2-adrenoceptor antagonist can be conceptualized.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a substituted benzoyl chloride with a functionalized piperidine (B6355638) derivative. General methods for the synthesis of related 4-aminopiperidine (B84694) derivatives have been described in the patent literature. These methods often involve the reductive amination of a 4-piperidone (B1582916) precursor.

Pharmacological Profile

In Vitro Receptor Binding Affinity

This compound demonstrates a distinct binding affinity profile for α2-adrenoceptor subtypes, with a notable preference for the α2C subtype.

| Receptor Subtype | Ki (nM)[2][3] |

| α2A | 2040 |

| α2B | 285 |

| α2C | 55 |

| α2D (rat) | 3840 ± 887 |

| α2B (rat) | 633 ± 46 |

| α2C (rat) | 13.7 ± 1.9 |

In Vivo Pharmacological Effects

The in vivo effects of this compound have been characterized in various animal models, demonstrating its selective vasodilatory and angiogenic properties.

| Animal Model | Dosage | Primary Outcome | Reference |

| Anesthetized open-chest dogs | 0.3 and 1.0 µg/kg (i.v.) | Selective increase in femoral artery blood flow with minimal effects on systemic blood pressure and heart rate. | [1] |

| Spinally anesthetized dogs | - | Dose-dependent inhibition of phenylephrine-induced increases in blood pressure. | [1] |

| Isoflurane anesthetized rats | 3 mg/kg (intraduodenally) | 44.7 ± 13.8% increase in femoral blood flow. | [2] |

| Conscious dogs under buprenorphine sedation | 0.3, 1.0, and 3.0 mg/kg (p.o.) | Dose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature. | [5] |

| Male C3H/He mice with myocardial infarction | 0.05% in diet | Significantly greater survival rate (83% vs. 44%) and mitigation of left ventricular remodeling and dysfunction at 4 weeks post-infarction. | [6] |

Mechanism of Action

The primary mechanism of action of this compound is the selective antagonism of α2C-adrenoceptors. This leads to vasodilation, particularly in the femoral arterial bed where these receptors are abundant.[2] In addition to its direct vasodilatory effects, this compound promotes angiogenesis through a distinct signaling pathway.

This compound has been shown to induce the phosphorylation of endothelial nitric oxide synthase (eNOS) via the phosphatidylinositol-3 kinase (PI3K)/Akt pathway.[4] This leads to increased production of nitric oxide, a key signaling molecule in both vasodilation and angiogenesis.

Experimental Protocols

While specific, detailed protocols for the studies on this compound are not exhaustively reported in the public domain, the following sections outline the general methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the specific human α2-adrenoceptor subtypes (α2A, α2B, and α2C) are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]Rauwolscine) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

In Vivo Blood Flow Measurement in Anesthetized Dogs

Objective: To assess the effect of this compound on femoral artery blood flow.

General Protocol:

-

Animal Preparation: Beagle dogs are anesthetized, and the femoral artery is surgically exposed.

-

Instrumentation: An electromagnetic flow probe is placed around the femoral artery to continuously measure blood flow. Arterial blood pressure and heart rate are also monitored.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Data Collection: Femoral blood flow, mean arterial pressure, and heart rate are recorded continuously before and after drug administration.

Perfused Rat Hindlimb Preparation

Objective: To evaluate the vasodilatory effect of this compound in an isolated vascular bed.

General Protocol:

-

Animal Preparation: Rats are anesthetized, and the femoral artery and vein of the hindlimb are cannulated.

-

Perfusion: The hindlimb is perfused with a physiological salt solution at a constant flow rate.

-

Drug Administration: A vasoconstrictor (e.g., phenylephrine) is added to the perfusate to induce a stable state of vasoconstriction. This compound is then added to the perfusate at various concentrations.

-

Data Collection: The perfusion pressure is continuously monitored. A decrease in perfusion pressure indicates vasodilation.

Endothelial Cell Tube Formation Assay

Objective: To assess the pro-angiogenic activity of this compound in vitro.

General Protocol:

-

Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media.

-

Assay Setup: A layer of extracellular matrix gel (e.g., Matrigel) is prepared in a multi-well plate.

-

Cell Seeding: HAECs are seeded onto the gel in the presence of varying concentrations of this compound.

-

Incubation: The cells are incubated for a period sufficient to allow for the formation of tube-like structures.

-

Analysis: The formation of capillary-like structures is observed and quantified by microscopy.

Western Blot Analysis for pAkt and peNOS

Objective: To determine the effect of this compound on the phosphorylation of Akt and eNOS.

General Protocol:

-

Cell Treatment: Endothelial cells are treated with this compound for various times and at different concentrations.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (pAkt), total Akt, phosphorylated eNOS (peNOS), and total eNOS.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound is a selective peripheral vasodilator with a unique pharmacological profile attributed to its potent and selective antagonism of α2C-adrenoceptors. Its ability to increase femoral blood flow with minimal systemic effects, coupled with its pro-angiogenic properties mediated by the PI3K/Akt/eNOS pathway, suggests its therapeutic potential in the treatment of peripheral vascular diseases. Further research, particularly on its clinical efficacy and safety, is warranted. The lack of publicly available, detailed synthesis and drug discovery protocols highlights the proprietary nature of pharmaceutical research and development.

References

- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of OPC-28326 in Peripheral Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-28326 is a novel small molecule compound demonstrating potent and selective peripheral vasodilatory effects, primarily through its action as an antagonist of α2-adrenergic receptors. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a focus on its role in promoting peripheral vasodilation. It consolidates key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new therapies for peripheral vascular diseases.

Introduction

Peripheral arterial disease (PAD) and other vasospastic disorders, such as Raynaud's phenomenon, are characterized by insufficient blood flow to the extremities, leading to ischemia, pain, and in severe cases, tissue necrosis. Current therapeutic strategies often lack specificity and can be associated with systemic side effects. This compound has emerged as a promising therapeutic candidate due to its selective vasodilatory action on peripheral blood vessels, with minimal impact on systemic blood pressure and heart rate.[1][2] This targeted activity is attributed to its unique affinity for specific subtypes of α2-adrenergic receptors, which are key regulators of vascular tone.

Mechanism of Action: Selective α2-Adrenergic Receptor Antagonism

The primary mechanism underlying the vasodilatory effect of this compound is its potent and selective antagonism of α2-adrenergic receptors.[2][3][4] These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, mediate vasoconstriction. By blocking these receptors, this compound inhibits this vasoconstrictive signaling, leading to vasodilation and increased blood flow.

Subtype Selectivity

Notably, this compound exhibits a preferential binding affinity for the α2C-adrenoceptor subtype, followed by the α2B subtype, with significantly lower affinity for the α2A subtype.[5][6] The high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle, particularly in the hind limbs, is believed to account for the selective femoral blood flow enhancement observed with this compound administration.[6]

Signaling Pathway

The vasodilatory signaling cascade initiated by this compound involves more than just direct receptor blockade. Evidence suggests the involvement of downstream signaling molecules, including the phosphorylation of endothelial nitric oxide synthase (eNOS) and Akt.[5] This indicates that this compound may also promote vasodilation through the nitric oxide (NO) pathway, a critical regulator of vascular homeostasis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity (Ki values)

| Receptor Subtype | Ki (nM) | Reference |

| α2A-adrenoceptor | 2040 | [5][7] |

| α2B-adrenoceptor | 285 | [5][7] |

| α2C-adrenoceptor | 55 | [5][7] |

| α2D-adrenoceptor (rat) | 3840 ± 887 | [6] |

| α2B-adrenoceptor (rat) | 633 ± 46 | [6] |

| α2C-adrenoceptor (rat) | 13.7 ± 1.9 | [6] |

Table 2: In Vivo Hemodynamic Effects in Animal Models

| Species | Dose | Effect | Reference |

| Anesthetized Dogs | 0.3 and 1.0 µg/kg (i.v.) | Selective increase in femoral artery blood flow with minimal effect on systemic blood pressure and heart rate. | [1] |

| Anesthetized Rats | 3 mg/kg (intraduodenal) | 44.7 ± 13.8% increase in femoral blood flow at 45 min. | [6] |

| Anesthetized Rats | 3 mg/kg (intraduodenal) | 3.6 ± 5.5% increase in carotid blood flow at 45 min. | [6] |

Table 3: Clinical Trial Data in Scleroderma Patients with Raynaud's Phenomenon

| Dose | Outcome | Result | P-value | Reference |

| 40 mg (oral) | Time to 50% recovery of pre-challenge digital skin temperature | 5.8 minutes (vs. 10.0 minutes for placebo) | 0.02 | [8] |

| 40 mg (oral) | Time to 70% recovery of pre-challenge digital skin temperature | 13.8 minutes (vs. 19.5 minutes for placebo) | 0.01 | [8] |

| 10 mg (oral) | Time to 50% recovery of pre-challenge digital skin temperature | 9.0 minutes (vs. 10.0 minutes for placebo) | 0.65 (not significant) | [8] |

| 10 mg (oral) | Time to 70% recovery of pre-challenge digital skin temperature | 15.3 minutes (vs. 19.5 minutes for placebo) | 0.07 (not significant) | [8] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the characterization of this compound.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity of this compound to different α2-adrenoceptor subtypes.

-

Cell Lines: Chinese hamster ovary (CHO) cells overexpressing specific rat or human α2-adrenoceptor subtypes (α2A/D, α2B, α2C) were utilized.[6]

-

Radioligand: [3H]RX821002, a known α2-adrenoceptor antagonist, was used as the radiolabeled ligand.[6]

-

Procedure:

-

Membrane preparations from the CHO cells were incubated with a fixed concentration of [3H]RX821002.

-

Increasing concentrations of unlabeled this compound were added to compete for binding to the receptors.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibitory constant) was then calculated using the Cheng-Prusoff equation.

Anesthetized Animal Models

In vivo studies in anesthetized animals were essential for evaluating the hemodynamic effects of this compound.

-

Animal Models: Open-chest dogs and isoflurane-anesthetized rats were used.[1][6]

-

Anesthesia: A combination of anesthetic agents was used to maintain a stable plane of anesthesia while minimizing cardiovascular depression.

-

Instrumentation:

-

Catheters were placed for drug administration (e.g., intravenous, intraduodenal) and blood pressure monitoring.

-

Flow probes were placed around specific arteries (e.g., femoral, carotid) to measure blood flow.

-

ECG leads were attached to monitor heart rate.

-

-

Procedure:

-

Baseline hemodynamic parameters were recorded.

-

This compound was administered at various doses.

-

Hemodynamic parameters (blood pressure, heart rate, regional blood flow) were continuously monitored and recorded.

-

-

Data Analysis: Changes in hemodynamic parameters from baseline were calculated and compared across different doses and time points.

References

- 1. Direct vasodilator activity of atropine in the rat perfused hindlimb preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Double-blind placebo-controlled crossover study of oral nicardipine in the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A double blind placebo controlled crossover randomized trial of diltiazem in Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new protocol for removal of the endothelium from the perfused rat hind-limb preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelium-dependent vasodilation in different rat hindlimb skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A double-blind, randomized, placebo-controlled crossover trial of the α2C-adrenoceptor antagonist ORM-12741 for prevention of cold-induced vasospasm in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized double blind cross-over trial of nifedipine in the treatment of primary Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Selectivity Profile of OPC-28326

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a novel peripheral vasodilator. The information presented herein is intended to support further research and development efforts by providing detailed data on its binding affinities, functional activities, and underlying mechanism of action.

Introduction

This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator.[1] Its primary mechanism of action is the antagonism of α2-adrenergic receptors, with a notable preferential affinity for the α2C-adrenoceptor subtype.[2][3] This selectivity is thought to contribute to its unique pharmacological profile, characterized by a potent vasodilating effect on the femoral arterial bed with minimal impact on systemic blood pressure and heart rate at low doses.[1][2] Beyond its vasodilatory effects, this compound has also been shown to possess angiogenic properties.[4]

Selectivity Profile: Binding Affinity Data

The selectivity of this compound has been characterized through radioligand binding assays, determining its affinity (Ki) for various α2-adrenoceptor subtypes. The data from two key studies are summarized below. While the absolute Ki values show some variation, the rank order of potency (α2C > α2B > α2A/α2D) is consistent across studies.

Table 1: Binding Affinity (Ki) of this compound for α2-Adrenoceptor Subtypes

| Receptor Subtype | Study 1 Ki (nM)[3] | Study 2 Ki (nM)[5] |

| α2A | 2040 | - |

| α2D (rat homolog of human α2A) | - | 3840 ± 887 |

| α2B | 285 | 633 ± 46 |

| α2C | 55 | 13.7 ± 1.9 |

Table 2: Comparative Binding Affinities (Ki) of this compound and Yohimbine

| Compound | α2A Ki (nM)[3] | α2B Ki (nM)[3] | α2C Ki (nM)[3] |

| This compound | 2040 | 285 | 55 |

| Yohimbine | 3.0 | 2.0 | 11.0 |

Biochemical studies have also indicated that this compound has no significant effect on phosphodiesterase-3 and -5.[1] Although binding studies have shown some affinity for serotonin (B10506) 5-HT(2) receptors, functional assays in isolated canine femoral artery preparations demonstrate no effect except at very high concentrations.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its vasodilatory and angiogenic effects through a well-defined signaling cascade. As an antagonist of α2-adrenoceptors, particularly the α2C subtype, it blocks the inhibitory effect of endogenous catecholamines on adenylyl cyclase, leading to downstream signaling events. Furthermore, this compound has been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS pathway, resulting in the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[4]

Experimental Protocols

These assays were conducted to determine the binding affinity of this compound to α2-adrenoceptor subtypes.

-

Cell Lines: Chinese hamster ovary (CHO) cell lines overexpressing rat α2D-, α2B-, or α2C-adrenoceptors were utilized.[5]

-

Membrane Preparation: Cell membrane preparations from the aforementioned CHO cells were used for the binding assays.[5]

-

Radioligand: [3H]RX821002 was used as the radiolabeled ligand.[5]

-

Assay Principle: The assay is based on the principle of competitive binding, where this compound competes with the radioligand for binding to the receptor.

-

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of [3H]RX821002 and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound from the free radioligand via rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

-

In Vitro Luciferase Assay:

-

Cell Lines: CHO cells co-expressing both the α2-adrenoceptor subtypes and a luciferase reporter gene driven by cAMP elevation.[5]

-

Principle: α2-adrenoceptor activation by an agonist (e.g., epinephrine) inhibits adenylyl cyclase, leading to a decrease in cAMP and thus a reduction in luciferase expression. An antagonist like this compound will block this effect.

-

Procedure:

-

Treat the cells with an α2-adrenoceptor agonist in the presence of varying concentrations of this compound.

-

Measure luciferase activity to determine the extent of cAMP production.

-

-

Outcome: This assay confirms the antagonistic activity of this compound and its potency at the different α2 subtypes. No agonistic effect of this compound was detected.[5]

-

-

Ex Vivo and In Vivo Hemodynamic Studies:

-

Animal Models: Anesthetized open-chest dogs and isoflurane-anesthetized rats were used.[1][5]

-

Measurements: Femoral and carotid artery blood flow, systemic blood pressure, and heart rate were monitored.[1][5]

-

Procedure: this compound was administered intravenously or intraduodenally at various doses, and the hemodynamic parameters were recorded over time.[1][5]

-

Key Findings: At low doses (0.3 and 1.0 µg/kg, i.v. in dogs), this compound selectively increased femoral artery blood flow with minimal effects on other measured parameters.[1] In rats, a 3 mg/kg intraduodenal dose significantly increased femoral blood flow by approximately 45% with only a minor increase in carotid blood flow.[5]

-

Clinical Studies

A clinical trial has investigated the efficacy and tolerability of this compound in patients with Raynaud's phenomenon secondary to scleroderma. This single-center, double-blind, placebo-controlled, randomized crossover study evaluated oral doses of 10 mg and 40 mg. The primary outcome was the time to recovery of digital skin temperature after a cold challenge. The 40 mg dose significantly shortened the recovery time compared to placebo, suggesting that selective α2C-adrenergic receptor blockade improves digital skin perfusion during recovery from cooling in this patient population. The drug was well-tolerated at both doses.[6]

Summary and Future Directions

This compound is a selective α2-adrenoceptor antagonist with a clear preference for the α2C subtype. This selectivity profile translates into a desirable therapeutic window, allowing for targeted vasodilation in the peripheral vasculature with limited systemic side effects. The elucidation of its downstream signaling pathway involving PI3K/Akt/eNOS provides a molecular basis for its observed angiogenic effects. Early clinical data in Raynaud's phenomenon is promising and warrants further investigation into its therapeutic potential for other peripheral vascular diseases. Future research should focus on further delineating the clinical efficacy and safety profile of this compound in larger patient populations and exploring its full therapeutic utility in ischemic vascular diseases.

References

- 1. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for OPC-28326: In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-28326 is a potent and selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release and vascular tone.[1][2] This document provides detailed protocols for two key in vitro assays essential for characterizing the pharmacological profile of this compound and similar compounds: a competitive radioligand binding assay to determine binding affinity (Ki) and a functional cell-based assay to assess antagonist activity at the α2-adrenoceptor subtypes. These protocols are intended to provide a standardized methodology for researchers in pharmacology and drug development.

Introduction

This compound, with the chemical name [4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl)] piperidine (B6355638) hydrochloride monohydrate, has been identified as a selective peripheral vasodilator.[2] Its mechanism of action is primarily attributed to its high affinity and selective antagonism of the α2C-adrenoceptor subtype.[1][2][3] The α2-adrenoceptors are a class of G protein-coupled receptors that are subdivided into three main subtypes: α2A, α2B, and α2C. These receptors are coupled to inhibitory G proteins (Gi), and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. Accurate and reproducible in vitro assays are crucial for determining the potency and selectivity of compounds like this compound.

Data Presentation

The binding affinity of this compound for the human and rat α2-adrenoceptor subtypes has been determined using radioligand binding assays. The resulting inhibition constants (Ki) are summarized in the table below.

| Compound | Receptor Subtype (Human) | Ki (nM)[2] | Receptor Subtype (Rat) | Ki (nM)[3] |

| This compound | α2A | 2040 | α2D (equivalent to human α2A) | 3840 ± 887 |

| α2B | 285 | α2B | 633 ± 46 | |

| α2C | 55 | α2C | 13.7 ± 1.9 |

Signaling Pathway

The α2-adrenoceptors are coupled to the Gi alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is fundamental to the physiological effects mediated by these receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for α2-adrenoceptor subtypes in a competitive binding format using a radiolabeled antagonist.

Workflow Diagram:

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human α2-adrenoceptor subtypes (α2A, α2B, or α2C) in appropriate culture medium.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of the radioligand [3H]RX821002 (a selective α2-adrenoceptor antagonist). The concentration should be close to its Kd for the receptor subtype.

-

A range of concentrations of the competing ligand, this compound.

-

For determination of non-specific binding, add a high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., yohimbine).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonist Assay (cAMP-based Luciferase Reporter Assay)

This cell-based assay measures the ability of this compound to functionally antagonize the agonist-induced inhibition of cAMP production.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Use a CHO cell line that stably co-expresses an α2-adrenoceptor subtype and a luciferase reporter gene under the control of a cAMP response element (CRE).

-

Plate the cells in a 96-well plate and allow them to attach and grow overnight.

-

-

Assay Procedure:

-

Remove the culture medium and replace it with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of an α2-adrenoceptor agonist (e.g., epinephrine) along with a reagent that stimulates adenylyl cyclase, such as forskolin. The agonist will inhibit the forskolin-induced cAMP production.

-

Incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

-

Luminescence Measurement:

-

Lyse the cells and add a luciferase assay reagent containing the substrate (luciferin).

-

Measure the luminescence signal using a luminometer. The light output is proportional to the intracellular cAMP concentration.

-

-

Data Analysis:

-

The antagonist activity of this compound will be observed as a reversal of the agonist-induced decrease in luminescence.

-

Plot the luminescence signal against the concentration of this compound.

-

Determine the concentration of this compound that produces a half-maximal reversal of the agonist effect.

-

To further characterize the antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA2 value.

-

Conclusion

The provided protocols for radioligand binding and functional cAMP assays offer robust and reliable methods for the in vitro characterization of this compound and other α2-adrenoceptor modulators. These assays are fundamental for determining key pharmacological parameters such as binding affinity, potency, and selectivity, which are critical for the preclinical evaluation of new chemical entities targeting this receptor class.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: OPC-28326 Radioligand Binding Assay for Alpha-2c Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326 is a selective antagonist for the alpha-2c adrenergic receptor (α2C-AR), a G protein-coupled receptor involved in regulating neurotransmitter release.[1] This document provides detailed application notes and protocols for conducting a radioligand binding assay to characterize the interaction of this compound with the alpha-2c adrenergic receptor. The protocols are intended for researchers in pharmacology and drug development investigating the affinity and selectivity of compounds targeting this receptor subtype. This compound has been investigated for its potential as a selective femoral vasodilator.[2]

Quantitative Data Summary

The binding affinity of this compound for different alpha-2 adrenergic receptor subtypes has been determined through competition radioligand binding assays. The equilibrium dissociation constants (Ki) from these studies are summarized in the table below, demonstrating the selectivity of this compound for the alpha-2c subtype.

| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |

| This compound | alpha-2A | 2040 | [3H]RX821002 | CHO | [3] |

| This compound | alpha-2B | 285 | [3H]RX821002 | CHO | [3] |

| This compound | alpha-2C | 13.7 ± 1.9 | [3H]RX821002 | CHO | [2] |

| This compound | alpha-2C | 55 | - | - | [3] |

Signaling Pathway

The alpha-2c adrenergic receptor, like other alpha-2 subtypes, is a G protein-coupled receptor (GPCR) that primarily couples to the Gi heterotrimeric G-protein.[4] Upon activation by an agonist, the receptor promotes the dissociation of the Gαi subunit from the Gβγ complex. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in the negative feedback mechanism for norepinephrine (B1679862) release from sympathetic nerves.[5]

Figure 1: Simplified signaling pathway of the alpha-2c adrenergic receptor.

Experimental Protocols

This section details the methodology for a competition radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the alpha-2c adrenergic receptor. This protocol is adapted from general radioligand binding assay procedures and specific details from studies involving this compound.[2][6]

Materials and Reagents

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably overexpressing the human alpha-2c adrenergic receptor.

-

Radioligand: [3H]RX821002 (a known high-affinity alpha-2 antagonist).

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-2 adrenergic antagonist (e.g., 10 µM phentolamine (B1677648) or yohimbine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Cell harvester and vacuum filtration apparatus.

-

Scintillation counter.

Experimental Workflow

References

- 1. ADRA2C/alpha 2C Adrenergic Receptor Polyclonal Antibody (BS-12040R) [thermofisher.com]

- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for Endothelial Tube Formation Assays with OPC-28326

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth. The endothelial tube formation assay is a widely utilized in vitro method to assess the angiogenic potential of various compounds. This document provides a detailed protocol for conducting endothelial tube formation assays using OPC-28326, a selective peripheral vasodilator that has been shown to promote angiogenesis.[1][2][3] this compound enhances tube formation by human aortic endothelial cells (HAECs) and is associated with the activation of endothelial nitric oxide synthase (eNOS) through the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.[1] These application notes are intended to guide researchers in the effective use of this assay to study the pro-angiogenic effects of this compound.

Signaling Pathway of this compound in Endothelial Cells

This compound promotes angiogenesis by activating the PI3K/Akt signaling pathway, which leads to the phosphorylation and activation of eNOS.[1] This pathway is crucial for endothelial cell migration, proliferation, and differentiation, all of which are key steps in the formation of new vascular networks.

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Workflow

The endothelial tube formation assay involves seeding endothelial cells onto a basement membrane extract (BME) matrix, such as Matrigel®, and treating them with the compound of interest. The formation of capillary-like structures is then observed and quantified.

Caption: Experimental workflow for the endothelial tube formation assay.

Detailed Experimental Protocol

This protocol is adapted from standard endothelial tube formation assay procedures.[4][5][6][7][8]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P6)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or ECM Gel)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., VEGF)

-

Negative control (e.g., Suramin, an angiogenesis inhibitor)

-

96-well tissue culture plates

-

Sterile, pre-chilled pipette tips

-

Fluorescent dye for visualization (optional, e.g., Calcein AM)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating with BME:

-

Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

-

Using the pre-chilled tips, add 50 µL of BME to each well of the 96-well plate, ensuring the entire surface is covered.[8] Avoid introducing air bubbles.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[5][6]

-

Cell Preparation and Seeding:

-

Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.[8]

-

Harvest the cells using a gentle dissociation reagent (e.g., Accutase or Trypsin/EDTA).[8][9]

-

Resuspend the cells in serum-free or low-serum medium.

-

Perform a cell count and adjust the cell concentration to 1-2 x 10^5 cells/mL.[7]

-

Prepare different treatment groups in separate tubes:

-

Vehicle Control

-

This compound (a range of concentrations, e.g., 1, 10, 100 nM)

-

Positive Control (e.g., 50 ng/mL VEGF)

-

Negative Control (e.g., Suramin)

-

-

Add 100 µL of the cell suspension (containing 1-2 x 10^4 cells) to each well of the BME-coated plate.[8]

-

-

Incubation:

-

Visualization and Imaging:

-

Quantitative Analysis:

Data Presentation

The quantitative data should be summarized in a table for clear comparison between different treatment groups.

| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Loops |

| Vehicle Control | - | |||

| This compound | 1 nM | |||

| This compound | 10 nM | |||

| This compound | 100 nM | |||

| Positive Control (VEGF) | 50 ng/mL | |||

| Negative Control (Suramin) | e.g., 10 µM |

Data should be presented as mean ± standard deviation from at least three independent experiments.

Troubleshooting

-

No tube formation: Ensure the BME is properly thawed and solidified. Check the health and passage number of the endothelial cells. Optimize cell seeding density.

-

High background in fluorescence: If using Calcein AM, ensure proper washing steps to remove excess dye.[5]

-

Inconsistent results: Use a consistent source and lot of BME. Maintain a consistent cell passage number and confluency.

By following this detailed protocol, researchers can effectively utilize the endothelial tube formation assay to investigate the pro-angiogenic properties of this compound and elucidate its mechanism of action in angiogenesis.

References

- 1. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

- 6. Endothelial Tube Formation Assay [cellbiologics.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Protocol for Inducing Myocardial Infarction in Rats for OPC-28326 Efficacy Study

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for inducing myocardial infarction (MI) in a rat model to investigate the therapeutic potential of OPC-28326. The protocol is designed for preclinical studies aiming to assess the efficacy of this compound in mitigating cardiac damage and promoting repair following an ischemic event. This compound is a selective peripheral vasodilator with known angiogenic properties, making it a candidate for investigation in the context of cardiac ischemia.

The following sections detail the experimental procedures, from animal preparation and surgical induction of MI to post-operative care and endpoint analysis. The protocol for this compound administration is based on its known pharmacological properties and data from existing animal studies. Additionally, expected quantitative outcomes and a visual representation of the experimental workflow are provided to guide researchers in their study design and execution.

Experimental Protocols

Animal Model and Preparation

-

Species and Strain: Male Sprague-Dawley or Wistar rats are recommended, with a weight range of 250-300g.[1]

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.

-

Acclimation: Allow for a minimum of one week of acclimation to the facility before any experimental procedures.

Anesthesia

Anesthesia is critical for a successful and humane surgical procedure. A combination of ketamine and xylazine (B1663881) is a commonly used and effective anesthetic regimen for this model.

-

Anesthetic Combination: A mixture of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) administered via intraperitoneal (IP) injection.[2][3]

-

Monitoring: The depth of anesthesia should be monitored by checking the pedal withdrawal reflex (toe pinch). The absence of this reflex indicates an appropriate surgical plane of anesthesia.

Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Ligation

The permanent ligation of the left anterior descending (LAD) coronary artery is a well-established method for inducing MI in rats that closely mimics the pathophysiology of acute MI in humans.[2][4]

-

Intubation and Ventilation:

-

Once anesthetized, the rat should be placed in a supine position on a heating pad to maintain body temperature.

-

The trachea should be intubated using an appropriate gauge catheter.

-

The animal should be connected to a small animal ventilator with a tidal volume of 1.5-2.5 mL and a respiratory rate of 60-80 breaths per minute.

-

-

Thoracotomy:

-

Make a left lateral thoracotomy incision at the fourth or fifth intercostal space.

-

Carefully dissect the pectoral muscles to expose the ribs.

-

A small retractor can be used to gently spread the ribs and provide access to the heart.

-

-

LAD Ligation:

-

The pericardium should be carefully opened to expose the heart.

-

The LAD is typically visible as a small vessel running down the anterior wall of the left ventricle, originating near the left atrium.

-

Using a 6-0 or 7-0 silk suture, the LAD is ligated. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium distal to the suture.[2]

-

-

Closure:

-

The chest is closed in layers. The ribs are approximated with a suture, and the muscle and skin layers are closed separately.

-

It is crucial to expel any remaining air from the thoracic cavity before final closure to prevent pneumothorax.

-

-

Sham Control: For the sham-operated control group, the entire surgical procedure is performed, including passing the suture around the LAD, but the ligature is not tied.

This compound Administration

Based on available data, this compound can be administered via intraduodenal or oral routes. The following protocol is a recommendation for an efficacy study.

-

Dosage: A dose of 3 mg/kg has been shown to be effective in rats when administered intraduodenally.[5] Oral doses of 0.3-3.0 mg/kg have been used in dogs.[6][7] The optimal dose for cardioprotection in a rat MI model may require a dose-response study.

-

Administration Route: Oral gavage is a practical and common method for repeated drug administration in rats.

-

Treatment Schedule:

-

Pre-treatment: Administer this compound or vehicle control 30-60 minutes prior to LAD ligation to assess its potential to prevent ischemic injury.

-

Post-treatment: Begin administration of this compound or vehicle control shortly after recovery from surgery and continue daily for the duration of the study (e.g., 2-4 weeks) to evaluate its effects on cardiac remodeling and repair.

-

Post-Operative Care

Proper post-operative care is essential to minimize mortality and ensure the well-being of the animals.

-

Analgesia: Administer a suitable analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg, subcutaneously) immediately after surgery and for the following 48 hours.

-

Recovery: Animals should be allowed to recover in a warm, clean cage. Monitor their breathing, activity, and food and water intake closely for the first 24-48 hours.

-

Wound Care: The surgical incision should be monitored daily for signs of infection.

Endpoint Analysis

A comprehensive evaluation of the therapeutic effects of this compound should include functional, histological, and molecular assessments.

-

Cardiac Function Assessment (Echocardiography):

-

Perform transthoracic echocardiography at baseline (before MI) and at selected time points post-MI (e.g., 1, 2, and 4 weeks).

-

Key parameters to measure include:

-

Left Ventricular Ejection Fraction (LVEF)

-

Fractional Shortening (FS)

-

Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)

-

Wall thickness

-

-

-

Infarct Size Measurement (Histology):

-

At the end of the study, euthanize the animals and excise the hearts.

-

Hearts can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white/pale) tissue.[1][8]

-

The infarct size is typically expressed as a percentage of the total left ventricular area.

-

-

Molecular and Cellular Analysis:

-

Tissue samples from the infarct, border, and remote zones can be collected for further analysis, such as:

-

Western blotting or ELISA to assess protein expression related to angiogenesis (e.g., VEGF), inflammation, and apoptosis.

-

Immunohistochemistry to visualize neovascularization (e.g., CD31 staining) and fibrosis (e.g., Masson's trichrome staining).

-

-

Quantitative Data Summary

The following tables summarize expected quantitative data from a rat model of myocardial infarction induced by LAD ligation. These values can serve as a reference for researchers to compare their own experimental results.

Table 1: Expected Mortality and Infarct Size

| Parameter | Expected Value | Reference |

| Mortality Rate (within 24 hours) | 30-50% (can be reduced with refined surgical techniques) | [9] |

| Infarct Size (% of Left Ventricle) | 30-40% | [10][11] |

Table 2: Expected Echocardiographic Changes (4 weeks post-MI)

| Parameter | Sham Control | MI Group | Reference |

| LVEF (%) | ~75-85% | ~30-45% | [3][12] |

| FS (%) | ~40-50% | ~15-25% | [3][12] |

| LVIDd (mm) | ~6.0-7.0 mm | ~8.0-9.5 mm | [12][13] |

| LVIDs (mm) | ~3.0-4.0 mm | ~5.5-7.0 mm | [12][13] |

Visualizations

Below are diagrams illustrating the experimental workflow and a potential signaling pathway for this compound.

Caption: Experimental workflow for the this compound myocardial infarction study.

Caption: Hypothesized signaling pathway of this compound in post-MI cardiac repair.

References

- 1. researchgate.net [researchgate.net]

- 2. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]

- 3. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rat infarct model of myocardial infarction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of oral this compound, a selective femoral arterial vasodilator, on hindlimb subcutaneous tissue temperature in conscious dogs under buprenorphine sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. veterinaryworld.org [veterinaryworld.org]

- 10. A Study of Myocardial Ischemia Model Induced by Left Coronary Artery Ligation in Rats [scirp.org]

- 11. Influence of coronary architecture on the variability in myocardial infarction induced by coronary ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of an echocardiographic assessment of cardiac function following moderate size myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Measuring Femoral Artery Blood Flow in Dogs Treated with OPC-28326

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring femoral artery blood flow in dogs treated with OPC-28326, a selective hindlimb vasodilator. The information is compiled from preclinical studies and is intended to guide researchers in pharmacology and drug development.

Introduction

This compound, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3, 5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel compound that has demonstrated a selective and potent vasodilating effect on the femoral arterial bed.[1] Studies in anesthetized, open-chest dogs have shown that this compound selectively increases femoral artery blood flow with minimal impact on systemic blood pressure, heart rate, or blood flow in other major arteries such as the coronary, carotid, vertebral, renal, and mesenteric arteries.[1] The mechanism of action is partly attributed to its activity as an alpha-2-adrenoceptor antagonist, with a particular selectivity for the alpha-2C subtype.[1][2][3] This selective action makes this compound a person of interest for therapeutic applications in peripheral vascular diseases.[2]

Mechanism of Action Signaling Pathway

The primary mechanism of this compound involves the blockade of alpha-2 adrenergic receptors, leading to vasodilation.

References

Application Notes and Protocols for OPC-28326 in In Vivo Angiogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-28326 is a selective peripheral vasodilator that has demonstrated significant pro-angiogenic properties.[1] Initially developed for its α2-adrenergic antagonist activity to increase blood flow, subsequent research has revealed its capacity to promote the formation of new blood vessels.[1][2] This attribute makes this compound a compound of interest for therapeutic angiogenesis, particularly in the context of ischemic diseases.[1][3] Its mechanism of action is linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway, a critical cascade in promoting endothelial cell survival, migration, and proliferation.[1]

These application notes provide detailed protocols for utilizing this compound in various in vivo and ex vivo angiogenesis models, along with guidelines for data quantification and presentation.

Mechanism of Action: PI3K/Akt/eNOS Signaling Pathway

This compound promotes angiogenesis by activating the PI3K/Akt/eNOS signaling cascade in endothelial cells. This leads to the phosphorylation and activation of eNOS, resulting in increased production of nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis.[1]

Caption: this compound signaling pathway in angiogenesis.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various angiogenesis assays.

Table 1: In Vivo Angiogenesis Model - Mouse Hindlimb Ischemia

| Parameter | Control | This compound (0.05% in diet) | Fold Change | Reference |

| Blood Flow Recovery (Laser Doppler Perfusion Index) | ~0.4 | ~0.7 | ~1.75 | [1] |

| Capillary Density (capillaries/mm²) | ~1000 | ~1500 | ~1.5 | [1] |

| Survival Rate (4 weeks post-MI) | 44% | 83% | 1.89 | [3] |

Table 2: Ex Vivo Angiogenesis Model - Aortic Ring Assay

| Parameter | Control | This compound (10⁻⁶ M) | Fold Change | Reference |

| Number of Microvessels | Baseline | Increased | Not specified | [1] |

Table 3: In Vitro Angiogenesis Model - Endothelial Cell Tube Formation

| Parameter | Control | This compound (10⁻⁷ M) | Fold Change | Reference |

| Tube Formation | Baseline | Enhanced | Not specified | [1] |

Table 4: In Vitro Signaling - eNOS Phosphorylation

| Parameter | Control | This compound (10⁻⁷ M) | Fold Change | Reference |

| Phospho-eNOS Levels | Baseline | Markedly Induced | Not specified | [1] |

Experimental Protocols

The following are detailed protocols for key in vivo and ex vivo angiogenesis assays, adapted for the use of this compound.

Mouse Hindlimb Ischemia Model

This model is used to assess the effect of this compound on blood flow recovery and neovascularization in response to ischemia.

References

- 1. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing OPC-28326 Activity Using Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing luciferase reporter assays to characterize the activity of OPC-28326, a selective peripheral vasodilator. The protocols outlined below are intended to assist in the screening and functional validation of this compound and similar compounds that modulate G-protein coupled receptor (GPCR) signaling, particularly those involving the α2-adrenergic receptor pathway.

Introduction to this compound

This compound, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a potent and selective antagonist of α2-adrenergic receptors, exhibiting a notable preference for the α2C subtype.[1] This selectivity contributes to its action as a peripheral vasodilator, increasing blood flow in the hindlimbs with minimal impact on systemic blood pressure and heart rate.[2][3] The mechanism of action of this compound involves the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[4][5] This signaling cascade plays a crucial role in its observed angiogenic effects.[4][5] Luciferase reporter assays are a powerful tool to quantify the antagonist activity of this compound on its target receptors.

Data Presentation

Table 1: Inhibitory Activity of this compound at α2-Adrenergic Receptor Subtypes

The following table summarizes the binding affinities (Ki values) of this compound for different rat α2-adrenergic receptor subtypes, as determined by radioligand binding assays. These values are crucial for understanding the selectivity profile of the compound.

| Receptor Subtype | Ki (nM) |

| α2A | 2040 |

| α2B | 285 |

| α2C | 55 |

Data sourced from functional studies using human recombinant receptors and rat kidney cortex.[6]

Table 2: Comparative Potency of this compound

This table provides a comparison of the potency of this compound with yohimbine, a well-known α2-adrenergic antagonist, in functional assays.

| Assay | This compound Potency Relative to Yohimbine |

| Inhibition of clonidine-induced effects (peripheral presynaptic α2A/D) | ~155 times less potent |

| Inhibition of B-HT 920-induced pressor response (peripheral postsynaptic α2B) | ~14 times less potent |

| Inhibition of brimonidine-induced mydriasis (central α2A/D) | At least 100 times less potent |

Data derived from functional studies in various rat tissues.[6]

Experimental Protocols

Protocol 1: Determination of this compound Antagonist Activity using a CRE-Luciferase Reporter Assay

This protocol is designed to quantify the antagonist effect of this compound on α2-adrenergic receptor activation. α2-adrenergic receptors are Gi-coupled GPCRs, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay utilizes a reporter plasmid containing a cAMP response element (CRE) upstream of a luciferase gene. Inhibition of the receptor by an antagonist like this compound will block the agonist-induced decrease in cAMP, thus leading to an increase in luciferase expression.

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Expression plasmid for the desired human α2-adrenergic receptor subtype (e.g., α2A, α2B, or α2C)

-

CRE-luciferase reporter plasmid

-

Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

α2-adrenergic receptor agonist (e.g., clonidine (B47849), epinephrine)

-

Forskolin (B1673556) (to stimulate cAMP production)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to attach overnight.

-

Transfection: Co-transfect the cells with the α2-adrenergic receptor expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in assay medium.

-

Aspirate the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate for 30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add the α2-adrenergic receptor agonist (e.g., clonidine at a final concentration corresponding to its EC80) and forskolin (to elevate basal cAMP levels) to all wells except the negative control.

-

Incubate for 4-6 hours at 37°C.

-

-

Cell Lysis: Wash the cells with PBS and then lyse the cells by adding passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement:

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit according to the manufacturer's protocol.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Caption: Signaling pathway of α2-adrenergic receptor and the action of this compound.

Caption: Experimental workflow for the CRE-luciferase reporter assay.

References

- 1. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Oral Administration of OPC-28326 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and oral administration of OPC-28326 in preclinical animal studies. The information is compiled from publicly available data and established best practices for formulating compounds with similar characteristics.

Introduction to this compound

This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a potent and selective antagonist of the α2C-adrenoceptor.[1][2] This selectivity allows for targeted vasodilation, particularly in the femoral arterial bed, with minimal impact on systemic blood pressure and heart rate at low doses.[1][2] Its unique cardiovascular profile makes it a compound of interest for investigating peripheral vascular diseases.[1]

Mechanism of Action

This compound exerts its vasodilatory effects by selectively blocking α2C-adrenoceptors.[1] These receptors are predominantly expressed in the vascular tissues of skeletal muscle.[1] By antagonizing these receptors, this compound inhibits the vasoconstrictive signals mediated by catecholamines, leading to increased blood flow in the targeted vascular beds.[1][2]

In addition to its primary mechanism, some studies suggest that this compound may also promote angiogenesis through the activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Adrenoceptor Subtype | Ki (nM) |

| α2A | 2040 |

| α2B | 285 |

| α2C | 55 |

Data from functional studies in rat tissues.[1]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Route of Administration | Dose (mg/kg) | Observed Effect |

| Dog | Oral (p.o.) | 0.3, 1.0, 3.0 | Dose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature. |

| Rat | Intraduodenal | 3 | 44.7% increase in femoral blood flow.[1] |

Experimental Protocols

Preparation of this compound Suspension for Oral Gavage

Given that this compound is a hydrochloride salt, it is likely to have poor aqueous solubility. Therefore, a suspension formulation is recommended for oral gavage in animal studies. Based on common practices for similar compounds and formulations used by the manufacturer for other research compounds, a suspension in a methylcellulose-based vehicle is a suitable starting point.

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose (B11928114) in sterile, purified water

-

(Optional) 0.1% (v/v) Tween 80 (Polysorbate 80)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Spatula

-

Calibrated analytical balance

-

Mortar and pestle (optional, for particle size reduction)

-

Vortex mixer

-

Bath sonicator

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Calculate the required amounts: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, the desired dose, and the dosing volume (typically 5-10 mL/kg for rats). Prepare a slight excess to account for any loss during preparation.

-

Weigh the this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

-

Particle Size Reduction (Optional but Recommended): If the this compound powder consists of large crystals, gently triturate it in a mortar and pestle to a fine, uniform powder. This will improve the stability and homogeneity of the suspension.

-

Wetting the Powder: Transfer the weighed this compound powder to a sterile conical tube. Add a small volume of the 0.5% methylcellulose vehicle (optionally containing 0.1% Tween 80 to act as a wetting agent) to the powder to create a smooth, uniform paste. This prevents clumping when the full volume of the vehicle is added.

-

Preparing the Suspension: Gradually add the remaining 0.5% methylcellulose vehicle to the paste in small portions. After each addition, vortex the mixture vigorously to ensure the powder is evenly dispersed.

-

Homogenization: Once the final volume is reached, continue to mix the suspension for at least 15-30 minutes using a vortex mixer or a magnetic stirrer.

-

Sonication: To further ensure a uniform dispersion and reduce particle size, place the conical tube in a bath sonicator for 15-30 minutes. Monitor the temperature of the suspension to avoid overheating.

-

Storage and Handling:

-

Store the suspension at 2-8°C, protected from light.

-

It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, its stability should be validated.

-

Before each administration, vigorously vortex the suspension to ensure its homogeneity and accurate dosing.

-

Protocol for Oral Administration (Gavage) in Rats

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches long with a ball tip for rats)

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Weighing: Weigh each rat immediately before dosing to accurately calculate the required volume of the suspension.

-

Suspension Resuspension: Vigorously vortex the this compound suspension to ensure a uniform mixture before drawing up the dose.

-

Dose Aspiration: Draw the calculated volume of the suspension into a 1 mL syringe fitted with an oral gavage needle.

-

Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This facilitates the passage of the gavage needle.

-

Gavage Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.

-

Dose Administration: Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), administer the suspension slowly and steadily.

-

Needle Removal: After administration, gently remove the gavage needle in a single, smooth motion.

-

Animal Monitoring: Return the animal to its cage and monitor it for any signs of distress or adverse reactions.

Visualizations

References

Application Notes and Protocols: Analysis of the PI3K/Akt Pathway in HUVECs Treated with OPC-28326

Audience: Researchers, scientists, and drug development professionals.

Introduction

OPC-28326 is a selective peripheral vasodilator with known activity as an alpha2-adrenergic antagonist.[1][2][3] Recent studies have revealed its potential role in promoting angiogenesis, a critical process in tissue repair and ischemic vascular diseases.[4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is tightly regulated by a complex network of signaling pathways. One of the central pathways governing endothelial cell survival, proliferation, migration, and tube formation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[5][6][7][8]

This document provides detailed application notes and protocols for investigating the effects of this compound on the PI3K/Akt pathway in Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for studying endothelial function and angiogenesis. This compound has been shown to promote angiogenesis through the activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway in human aortic endothelial cells.[4] These protocols will enable researchers to elucidate the molecular mechanisms by which this compound modulates endothelial cell function.

Key Experiments

-

Western Blot Analysis of PI3K/Akt Pathway Activation: To quantify the phosphorylation status of key proteins in the PI3K/Akt pathway, including Akt and eNOS, in response to this compound treatment.

-

Cell Viability Assay (MTT): To assess the effect of this compound on the viability and proliferation of HUVECs.

-

In Vitro Angiogenesis Assay (Tube Formation): To evaluate the pro-angiogenic potential of this compound by measuring the formation of capillary-like structures by HUVECs.